4-(4-Aminophenyl)-4-methylpentanoic acid

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

This compound's unique geminal dimethyl substitution at C4 creates a sterically hindered quaternary carbon, eliminating benzylic C-H bonds to block first-pass metabolism. Its rigid scaffold reduces rotatable bonds by 20% versus linear analogs, optimizing binding entropy. With a LogP of ~2.99 and TPSA of 63.32 Ų, it is ideal for enhancing oral bioavailability and CNS penetration. It serves as a direct precursor to validated analgesic intermediates (CAS 23203-47-6, 23203-48-7), ensuring compatibility with published synthetic routes.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 23203-46-5
Cat. No. B14708228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)-4-methylpentanoic acid
CAS23203-46-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)O)C1=CC=C(C=C1)N
InChIInChI=1S/C12H17NO2/c1-12(2,8-7-11(14)15)9-3-5-10(13)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15)
InChIKeyUYPNMPFOGFKGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenyl)-4-methylpentanoic Acid (CAS 23203-46-5): Structural Overview and Sourcing Context for Research Procurement


4-(4-Aminophenyl)-4-methylpentanoic acid (CAS 23203-46-5) is a synthetic phenylalkanoic acid derivative with molecular formula C12H17NO2 and molecular weight 207.27 g/mol . The compound features a para-aminophenyl group attached to a branched pentanoic acid backbone bearing a geminal dimethyl substitution at the C4 position, creating a quaternary carbon center adjacent to the aromatic ring . This structural arrangement confers distinct physicochemical properties including a calculated LogP of approximately 2.99 and a topological polar surface area (PSA) of 63.32 Ų [1], positioning the compound as a moderately lipophilic aromatic amino acid analog. The compound is commercially available from multiple chemical suppliers and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research applications .

Why 4-(4-Aminophenyl)-4-methylpentanoic Acid Cannot Be Replaced by Generic Aromatic Amino Acid Analogs


Generic substitution of 4-(4-aminophenyl)-4-methylpentanoic acid with superficially similar aromatic amino acid derivatives is scientifically inadvisable due to the compound's unique geminal dimethyl substitution at the C4 position, which creates a sterically hindered quaternary carbon center absent in linear analogs such as 5-(4-aminophenyl)pentanoic acid (CAS 103856-01-5) or 4-amino-4-methylpentanoic acid (CAS 3235-46-9) . This structural feature fundamentally alters conformational flexibility, metabolic vulnerability at the benzylic position, and spatial orientation of the terminal carboxylic acid group relative to the aromatic amine [1]. Substitution with compounds lacking this quaternary center would introduce unanticipated metabolic liabilities via benzylic oxidation pathways and would fail to recapitulate the precise pharmacophore geometry required in downstream applications [1]. Furthermore, the compound serves as a direct precursor in specific patented synthetic routes where alternative building blocks would necessitate complete re-optimization of reaction conditions and yields [2].

Quantitative Differentiation Evidence for 4-(4-Aminophenyl)-4-methylpentanoic Acid (CAS 23203-46-5) Relative to Structural Analogs


Geminal Dimethyl Substitution Confers Metabolic Shielding at the Benzylic Position Versus Unsubstituted Phenylpentanoic Acid Analogs

The presence of the geminal dimethyl group at the C4 position of 4-(4-aminophenyl)-4-methylpentanoic acid eliminates metabolically labile benzylic C-H bonds that are present in linear analogs such as 5-(4-aminophenyl)pentanoic acid (CAS 103856-01-5) . In unsubstituted phenylalkanoic acids, benzylic oxidation by cytochrome P450 enzymes represents a primary metabolic clearance pathway that significantly reduces compound half-life . The quaternary carbon center in the target compound provides steric shielding that blocks enzymatic access to this oxidation site, a well-established principle in medicinal chemistry for improving metabolic stability .

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Differential Conformational Restriction Imposed by Quaternary Carbon Center Enables Defined Pharmacophore Presentation

The C4 quaternary carbon in 4-(4-aminophenyl)-4-methylpentanoic acid restricts rotational freedom of the alkyl chain relative to the aromatic ring, creating a defined spatial relationship between the carboxylic acid terminus and the para-amino group [1]. In contrast, linear analogs such as 5-(4-aminophenyl)pentanoic acid retain full conformational flexibility of the pentanoic acid chain, resulting in a broader ensemble of low-energy conformers [2]. The target compound possesses 4 rotatable bonds compared to 5 rotatable bonds in the linear analog, representing a 20% reduction in conformational degrees of freedom [1].

Medicinal Chemistry Conformational Analysis Receptor Binding

Documented Utility as Synthetic Precursor in Patented Tetralin Analgesic Synthesis Demonstrates Validated Industrial Relevance

4-(4-Aminophenyl)-4-methylpentanoic acid has been explicitly documented as a reactant in the synthesis of substituted tetralin derivatives with demonstrated analgesic activity [1]. The compound serves as a precursor to 4-(4-hydroxyphenyl)-4-methylpentanoic acid (CAS 23203-47-6) and 4-methyl-4-(p-methoxyphenyl)pentanoic acid (CAS 23203-48-7), which are established intermediates in pharmaceutical synthesis pathways [2]. This documented synthetic utility distinguishes the compound from structurally similar but commercially underutilized analogs such as 4-amino-4-methylpentanoic acid (CAS 3235-46-9), for which no equivalent patent-supported synthetic applications have been identified .

Synthetic Chemistry Pharmaceutical Intermediates Analgesic Development

Lipophilicity Profile Differentiation Enables Distinct ADME Properties Relative to Simple Aliphatic Amino Acid Analogs

4-(4-Aminophenyl)-4-methylpentanoic acid exhibits a calculated LogP of 2.99 and a topological polar surface area (TPSA) of 63.32 Ų [1]. In comparison, 4-amino-4-methylpentanoic acid (CAS 3235-46-9), which lacks the aromatic phenyl ring, has a calculated LogP of approximately -0.5 and a smaller molecular weight of 131.17 g/mol . This LogP difference of approximately 3.5 log units represents a >3000-fold difference in theoretical octanol-water partition coefficient, fundamentally altering membrane permeability potential and plasma protein binding characteristics [1].

ADME Lipophilicity Drug Design

Boiling Point and Thermal Stability Profile Supports Synthetic Applications Requiring Elevated Temperature Conditions

4-(4-Aminophenyl)-4-methylpentanoic acid exhibits a boiling point of 373.7°C at 760 mmHg and a flash point of 179.8°C [1]. This thermal profile is consistent with the compound's molecular weight (207.27 g/mol) and the presence of intermolecular hydrogen bonding capacity from both amine and carboxylic acid functional groups. In comparison, structurally related compounds lacking the aromatic ring or possessing linear alkyl chains typically exhibit lower boiling points, which may limit their utility in high-temperature synthetic protocols or require more stringent temperature control during scale-up operations .

Synthetic Chemistry Thermal Stability Process Chemistry

Validated Research Application Scenarios for 4-(4-Aminophenyl)-4-methylpentanoic Acid (CAS 23203-46-5) Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Metabolic Stability Enhancement

Research teams developing lead compounds with phenylalkanoic acid pharmacophores should procure this compound when benzylic oxidation has been identified as a metabolic soft spot. The geminal dimethyl substitution at C4 eliminates oxidizable benzylic C-H bonds, providing a metabolically shielded scaffold that can extend compound half-life without introducing additional heteroatoms or polar functionality that might compromise membrane permeability [1]. This application is particularly relevant for programs targeting oral bioavailability where first-pass metabolism at benzylic positions represents a common clearance mechanism.

Conformationally Restricted Pharmacophore Development for Entropic Binding Optimization

When structure-activity relationship studies indicate that conformational flexibility is detrimental to target binding affinity, this compound offers a 20% reduction in rotatable bond count relative to linear phenylpentanoic acid analogs [1]. The quaternary carbon center at C4 restricts alkyl chain mobility while maintaining the spatial separation between the aromatic amine and carboxylic acid termini [2]. This makes the compound a strategically advantageous building block for medicinal chemists seeking to reduce entropic penalties upon target engagement without introducing rigidifying ring systems that may alter binding mode.

Synthesis of Patent-Protected Tetralin-Derived Analgesic Compounds

Research groups pursuing tetralin-based analgesic development should prioritize this compound based on its documented use as a reactant in established synthetic pathways [1]. The compound serves as a direct precursor to 4-(4-hydroxyphenyl)-4-methylpentanoic acid (CAS 23203-47-6) and 4-methyl-4-(p-methoxyphenyl)pentanoic acid (CAS 23203-48-7), both of which are validated intermediates with established downstream chemistry [2]. Procurement of this specific compound ensures compatibility with published reaction conditions and eliminates the need for de novo synthetic route development.

Hydrophobic Binding Pocket Targeting with Balanced Polarity Profile

For targets characterized by hydrophobic binding pockets with peripheral polar recognition elements, this compound provides a calculated LogP of 2.99 combined with a TPSA of 63.32 Ų [1]. This physicochemical profile distinguishes it from both highly polar aliphatic amino acid analogs (LogP ≈ -0.5) that would lack sufficient membrane permeability, and fully hydrophobic aromatic acids that would lack the hydrogen bonding capacity required for specific target interactions [2]. The compound thus occupies a strategically valuable intermediate property space for blood-brain barrier penetration and intracellular target engagement applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Aminophenyl)-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.